N-(2-chlorobenzyl)-2-(3-formyl-1H-indol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(3-formylindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-16-7-3-1-5-13(16)9-20-18(23)11-21-10-14(12-22)15-6-2-4-8-17(15)21/h1-8,10,12H,9,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXLRQYYYCRIMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and structure-activity relationships (SAR), supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 298.767 g/mol. Its structural features include:
- Indole moiety : Known for various biological activities.
- Chlorobenzyl group : Influences electronic properties and biological interactions.
N-(2-chlorobenzyl)-2-(3-formyl-1H-indol-1-yl)acetamide is believed to exert its biological effects through several mechanisms:
- Receptor Interaction : The formyl group at position 3 of the indole framework enhances the compound's ability to interact with biological receptors, which is critical for its anticancer activity .
- Cytotoxicity : Preliminary studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer) .
Cytotoxicity Studies
The cytotoxic effects of N-(2-chlorobenzyl)-2-(3-formyl-1H-indol-1-yl)acetamide have been evaluated through various assays. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 12.5 | Induces apoptosis |
| A549 | 15.0 | Inhibits tubulin polymerization |
| HT-29 | 10.0 | Cell cycle arrest at G2/M phase |
These results indicate that the compound has potent antiproliferative properties, suggesting its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The biological activity of indole derivatives, including N-(2-chlorobenzyl)-2-(3-formyl-1H-indol-1-yl)acetamide, can be significantly influenced by structural modifications. Key observations include:
- Formyl Group : The presence of the formyl group at position 3 enhances hydrogen bonding capabilities, facilitating stronger interactions with target receptors .
- Chlorobenzyl Substitution : The chlorobenzyl moiety contributes to the overall lipophilicity and binding affinity of the compound to biological targets .
Case Studies
Several studies have explored the therapeutic potential of compounds structurally related to N-(2-chlorobenzyl)-2-(3-formyl-1H-indol-1-yl)acetamide:
- Indole Derivatives in Cancer Therapy : Research has shown that indole derivatives often exhibit significant anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Activity : Some derivatives have demonstrated antibacterial and antifungal activities, making them candidates for further exploration in infectious disease treatment .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potent antiproliferative properties, indicating its potential as an anticancer agent. The following table summarizes cytotoxicity findings against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 12.5 | Induces apoptosis |
| A549 | 15.0 | Inhibits tubulin polymerization |
| HT-29 | 10.0 | Cell cycle arrest at G2/M phase |
These results suggest that N-(2-chlorobenzyl)-2-(3-formyl-1H-indol-1-yl)acetamide exhibits significant cytotoxic effects, making it a candidate for further development in cancer therapeutics.
Structure-Activity Relationship (SAR)
The structure of N-(2-chlorobenzyl)-2-(3-formyl-1H-indol-1-yl)acetamide plays a critical role in its biological activity. Key observations include:
- Formyl Group : Enhances hydrogen bonding capabilities, facilitating stronger interactions with target receptors.
- Chlorobenzyl Substitution : Influences lipophilicity and binding affinity to biological targets.
Case Studies and Research Findings
Several studies have explored the therapeutic potential of compounds related to N-(2-chlorobenzyl)-2-(3-formyl-1H-indol-1-yl)acetamide:
- Indole Derivatives in Cancer Therapy : Research indicates that indole derivatives often exhibit significant anticancer properties through mechanisms like apoptosis induction and cell cycle arrest .
- Antimicrobial Activity : Some derivatives have shown antibacterial and antifungal activities, suggesting their potential in treating infectious diseases .
- Mechanistic Studies : In vitro studies have demonstrated that certain derivatives induce apoptosis via caspase activation pathways, highlighting their relevance in cancer treatment strategies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among related compounds include:
- Substituents on the indole ring : Position and nature of functional groups (e.g., formyl, bromo, methoxy).
- N-substituents on the acetamide : Aromatic vs. aliphatic groups (e.g., 2-chlorobenzyl, cyclopropyl, furylmethyl).
- Additional functional groups: Thioxothiazolidinone, oxadiazole, or nitroimidazole conjugates.
Table 1: Structural and Physicochemical Comparison
Key Research Findings
Antiamoebic Activity
The unsubstituted 2-(3-formyl-1H-indol-1-yl)acetamide scaffold (C₁₁H₁₀N₂O₂) demonstrated moderate antiamoebic activity (pKi ~5–6) against Entamoeba histolytica. Derivatives with N-acylhydrazone modifications (e.g., RC6, RC8) showed enhanced potency, suggesting that substituents on the acetamide nitrogen critically influence bioactivity . The absence of activity data for the 2-chlorobenzyl variant implies that bulky aromatic groups may hinder target binding or require optimization for solubility.
Antioxidant Properties
N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3a) exhibited notable antioxidant activity, attributed to the hydroxyimino group’s radical-scavenging capacity. X-ray crystallography and DFT calculations confirmed stable geometries, with bond lengths (e.g., C(9)-N(1) = 1.376 Å) and angles aligning with theoretical predictions . This highlights the importance of electron-donating groups in enhancing antioxidant efficacy.
Structure-Activity Relationship (SAR) Insights
- Aromatic N-substituents : Compounds with phenethyl or 2-chlorophenyl groups (e.g., 3a) showed improved activity over aliphatic substituents (e.g., cyclopropyl), likely due to π-π stacking or hydrophobic interactions with target enzymes .
- Electron-Withdrawing Groups : The 3-formyl group’s electrophilicity may facilitate covalent interactions with biological targets, as seen in related Schiff base-forming compounds .
- Halogen Effects : Bromine at the indole 5-position (e.g., ) increases molecular weight and lipophilicity but may reduce solubility, necessitating further pharmacokinetic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
